2-Cyclopropyl-2-fluoroacetic acid

説明

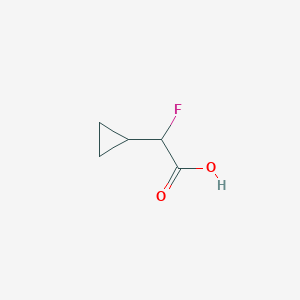

Structure

3D Structure

特性

IUPAC Name |

2-cyclopropyl-2-fluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO2/c6-4(5(7)8)3-1-2-3/h3-4H,1-2H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGZMVDTSMCYBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1554428-25-9 | |

| Record name | 2-cyclopropyl-2-fluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclopropyl-2-fluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Cyclopropyl-2-fluoroacetic acid (CAS No. 1554428-25-9). Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally similar compounds, namely cyclopropylacetic acid and fluoroacetic acid, to provide context and reasonable estimations. Furthermore, this guide outlines detailed, standardized experimental protocols for the determination of key physicochemical parameters, in line with OECD guidelines, to aid researchers in the empirical characterization of this and other novel carboxylic acids.

Physicochemical Properties

The quantitative physicochemical data for 2-Cyclopropyl-2-fluoroacetic acid is sparse in publicly available literature. The following table summarizes the available information for the target compound, alongside experimental data for the related compounds, cyclopropylacetic acid and fluoroacetic acid, to provide a comparative context.

| Property | 2-Cyclopropyl-2-fluoroacetic acid | Cyclopropylacetic acid | Fluoroacetic acid |

| Molecular Formula | C₅H₇FO₂ | C₅H₈O₂ | C₂H₃FO₂ |

| Molecular Weight | 118.11 g/mol | 100.12 g/mol | 78.04 g/mol |

| CAS Number | 1554428-25-9[1] | 5239-82-7 | 144-49-0[2] |

| Boiling Point | No data available | 86-87 °C @ 9 mmHg[3] | 165 °C[2][4] |

| Melting Point | No data available | No data available (liquid at room temp)[3][5] | 35.2 °C[2] |

| pKa | No data available (predicted to be acidic) | 4.76 (Predicted)[5] | 2.586[2] |

| Water Solubility | No data available | Limited miscibility[5][6] | Very soluble |

| logP (Octanol/Water) | 0.9 (Predicted) | No data available | 0.2 (Computed)[7] |

| Appearance | No data available | Clear, colorless oil[3] | Colorless crystalline solid[4][7] |

| Density | No data available | 1.076 g/cm³[3] | 1.369 g/cm³[2] |

Experimental Protocols

For the empirical determination of the physicochemical properties of 2-Cyclopropyl-2-fluoroacetic acid, the following standard methodologies are recommended.

Boiling Point Determination

The boiling point of a liquid can be determined by several methods depending on the sample volume available.

-

Distillation Method (for >5mL): This is a highly accurate method that also serves to purify the sample. The liquid is heated in a distillation apparatus, and the temperature at which the vapor and liquid are in equilibrium (i.e., the temperature at which the bulk of the material distills) is recorded as the boiling point[8][9][10].

-

Thiele Tube Method (for <1mL): A small amount of the sample is placed in a small test tube with an inverted capillary tube. The assembly is attached to a thermometer and heated in a Thiele tube containing mineral oil. The boiling point is the temperature at which a rapid stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary[8].

Melting Point Determination

For solid compounds, the melting point is a crucial indicator of purity.

-

Capillary Method: A small, powdered sample is packed into a glass capillary tube. The tube is placed in a melting point apparatus with a calibrated thermometer. The sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting range[11][12][13][14]. Pure compounds typically have a sharp melting point range of 0.5-1°C[12].

pKa Determination (OECD Guideline 112)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

-

Titration Method: A known concentration of the acidic substance in water is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which half of the acid has been neutralized. The determination requires measuring the pH at various points of the titration curve and calculating the pKa from this data[15][16][17].

Water Solubility Determination (OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.

-

Flask Method (for solubilities > 10⁻² g/L): An excess amount of the substance is added to a flask containing purified water. The flask is agitated at a constant temperature until equilibrium is reached. The solution is then filtered, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method (e.g., HPLC, GC)[18][19][20][21][22].

logP Determination (OECD Guidelines 107, 117, 123)

The partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity.

-

Shake Flask Method (OECD 107): The substance is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the two phases are then separated. The concentration of the substance in each phase is determined, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase[23][24][25].

-

HPLC Method (OECD 117): This method uses reverse-phase high-performance liquid chromatography. The retention time of the substance on a nonpolar stationary phase is measured and compared to the retention times of standard compounds with known logP values. A calibration curve is used to determine the logP of the test substance[26].

-

Slow-Stirring Method (OECD 123): This method is suitable for highly hydrophobic substances and avoids the formation of microdroplets that can occur with the shake flask method. The two phases are stirred slowly over a prolonged period to reach equilibrium before the concentrations are measured[27].

Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: General workflow for the synthesis, purification, and physicochemical characterization of a novel compound.

References

- 1. 2-cyclopropyl-2-fluoroacetic acid | 1554428-25-9 [chemicalbook.com]

- 2. Fluoroacetic acid - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Fluoroacetic acid | 144-49-0 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. Fluoroacetic acid | CH2FCOOH | CID 5237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemconnections.org [chemconnections.org]

- 10. vernier.com [vernier.com]

- 11. thinksrs.com [thinksrs.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. westlab.com [westlab.com]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. scribd.com [scribd.com]

- 18. oecd.org [oecd.org]

- 19. Water Solubility | Scymaris [scymaris.com]

- 20. oecd.org [oecd.org]

- 21. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 22. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 23. oecd.org [oecd.org]

- 24. acri.gov.tw [acri.gov.tw]

- 25. oecd.org [oecd.org]

- 26. oecd.org [oecd.org]

- 27. acri.gov.tw [acri.gov.tw]

Synthesis and Characterization of 2-Cyclopropyl-2-fluoroacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Cyclopropyl-2-fluoroacetic acid, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of specific literature on this compound, this guide presents a plausible synthetic pathway based on established methodologies for the α-fluorination of branched carboxylic acids. Furthermore, it offers a detailed profile of the expected analytical and spectroscopic characteristics of the target molecule, supported by data from analogous structures. This document is intended to serve as a practical resource for researchers engaged in the synthesis and application of novel fluorinated molecules.

Introduction

The introduction of fluorine into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated organic compounds are of great interest in the pharmaceutical and agrochemical industries. 2-Cyclopropyl-2-fluoroacetic acid, with its unique combination of a cyclopropyl ring and a fluorine atom at the α-position to a carboxylic acid, represents a promising scaffold for the development of new therapeutic agents. The cyclopropyl group can act as a metabolically stable bioisostere for various functional groups, while the α-fluoro substituent can influence the acidity and conformational preferences of the molecule. This guide outlines a feasible synthetic approach and the expected analytical characterization of this target compound.

Proposed Synthesis Pathway

The proposed multi-step synthesis is outlined below:

Figure 1: Proposed synthetic pathway for 2-Cyclopropyl-2-fluoroacetic acid.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of 2-Cyclopropyl-2-fluoroacetic acid based on analogous procedures.

Step 1: Esterification of Cyclopropylacetic Acid

Reaction: Cyclopropylacetic acid is converted to its methyl ester to protect the carboxylic acid and facilitate the subsequent formation of the ketene acetal.

Procedure: To a solution of cyclopropylacetic acid (1.0 eq) in methanol (5 mL/mmol), a catalytic amount of concentrated sulfuric acid (0.05 eq) is added. The reaction mixture is heated to reflux and stirred for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford methyl cyclopropylacetate, which can be used in the next step without further purification.

Step 2: Formation of the Silyl Ketene Acetal

Reaction: The methyl cyclopropylacetate is converted to its corresponding silyl ketene acetal by treatment with a strong base and a silylating agent.

Procedure: A solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under a nitrogen atmosphere. n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes. A solution of methyl cyclopropylacetate (1.0 eq) in anhydrous THF is then added dropwise, and the reaction is stirred for another 30 minutes. Chlorotrimethylsilane (1.5 eq) is added, and the mixture is allowed to warm to room temperature and stirred for 1 hour. The solvent is removed under reduced pressure, and the residue is distilled to give the silyl ketene acetal.

Step 3: Electrophilic Fluorination

Reaction: The silyl ketene acetal is fluorinated using elemental fluorine diluted with nitrogen. This method is particularly effective for sterically hindered substrates.[1][2]

Procedure: Caution: Elemental fluorine is highly reactive and toxic. This reaction should only be performed by trained personnel in a specialized fume hood with appropriate safety precautions.

The silyl ketene acetal (1.0 eq) is dissolved in anhydrous acetonitrile. The solution is cooled to -78 °C. A stream of 1% F₂ in N₂ is bubbled through the solution with vigorous stirring. The reaction is monitored by gas chromatography. Upon completion, the reaction is quenched by bubbling with nitrogen to remove excess fluorine. The solvent is carefully removed under reduced pressure to yield crude methyl 2-cyclopropyl-2-fluoroacetate.

Step 4: Hydrolysis

Reaction: The fluorinated ester is hydrolyzed to the final carboxylic acid.

Procedure: The crude methyl 2-cyclopropyl-2-fluoroacetate is dissolved in a mixture of THF and water. Lithium hydroxide (1.5 eq) is added, and the reaction mixture is stirred at room temperature for 12 hours. The THF is removed under reduced pressure, and the aqueous solution is washed with diethyl ether. The aqueous layer is then acidified to pH 2 with 1 M HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2-Cyclopropyl-2-fluoroacetic acid. The product can be further purified by column chromatography on silica gel.

Characterization Data (Predicted)

As no experimentally determined data for 2-Cyclopropyl-2-fluoroacetic acid is publicly available, the following characterization data is predicted based on the analysis of structurally similar compounds.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₅H₇FO₂ |

| Molecular Weight | 118.11 g/mol |

| Appearance | Colorless oil or low-melting solid |

| Boiling Point | ~180-190 °C (at atmospheric pressure) |

| pKa | ~2.5 - 3.5 |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for 2-Cyclopropyl-2-fluoroacetic acid.

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): 10-12 (br s, 1H, COOH), 4.8-5.2 (d, J ≈ 48 Hz, 1H, CHF), 1.0-1.5 (m, 1H, cyclopropyl CH), 0.4-0.9 (m, 4H, cyclopropyl CH₂) |

| ¹³C NMR | δ (ppm): 170-175 (d, J ≈ 20-30 Hz, COOH), 88-92 (d, J ≈ 180-200 Hz, CF), 15-20 (d, J ≈ 5-10 Hz, cyclopropyl CH), 5-10 (s, cyclopropyl CH₂) |

| ¹⁹F NMR | δ (ppm): -170 to -190 (d, J ≈ 48 Hz) |

| Mass Spec (EI) | m/z (%): 118 (M⁺), 73, 55, 45 |

| FTIR (liquid film) | ν (cm⁻¹): 2800-3300 (br, O-H), 1710-1730 (s, C=O), 1050-1150 (s, C-F) |

Experimental Workflow Diagram

The overall experimental workflow for the synthesis and characterization of 2-Cyclopropyl-2-fluoroacetic acid is depicted in the following diagram.

Figure 2: Overall experimental workflow for the synthesis and characterization.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of 2-Cyclopropyl-2-fluoroacetic acid. The proposed synthetic route, based on established fluorination methodologies, offers a viable approach for accessing this valuable compound. The predicted characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized molecule. The availability of such fluorinated building blocks is crucial for advancing drug discovery programs and exploring new chemical spaces. Further experimental validation of the protocols and characterization data presented herein is encouraged to solidify our understanding of this promising molecule.

References

Spectral and Analytical Profile of 2-Cyclopropyl-2-fluoroacetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral and analytical characteristics of 2-Cyclopropyl-2-fluoroacetic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous compounds, namely cyclopropylacetic acid and fluoroacetic acid, to predict and discuss the expected spectral features. The methodologies presented are based on established analytical techniques for similar chemical entities and are intended to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of this molecule.

Predicted Spectral Data

The following tables summarize the predicted and analogous spectral data for 2-Cyclopropyl-2-fluoroacetic acid. These values are derived from the analysis of structurally related compounds and theoretical predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 2-Cyclopropyl-2-fluoroacetic acid

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Notes |

| -COOH | 10.0 - 13.0 | Singlet (broad) | - | The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration. |

| -CH(F)- | 4.5 - 5.5 | Doublet of Multiplets | Large ¹⁹F-¹H coupling | The methine proton is coupled to the adjacent fluorine atom and the cyclopropyl protons. |

| Cyclopropyl -CH- | 0.8 - 1.5 | Multiplet | - | The methine proton of the cyclopropyl group. |

| Cyclopropyl -CH₂- | 0.2 - 1.0 | Multiplets | - | The diastereotopic methylene protons of the cyclopropyl group will exhibit complex splitting patterns. |

Table 2: Predicted ¹³C NMR Spectral Data for 2-Cyclopropyl-2-fluoroacetic acid

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Notes |

| -COOH | 170 - 180 | Singlet or Doublet | Small C-F coupling | The carboxylic acid carbon. |

| -CH(F)- | 85 - 95 | Doublet | Large ¹³C-¹⁹F coupling | The carbon is directly attached to the fluorine atom, resulting in a significant downfield shift and a large coupling constant. |

| Cyclopropyl -CH- | 10 - 20 | Singlet | - | The methine carbon of the cyclopropyl group. |

| Cyclopropyl -CH₂- | 5 - 15 | Singlet | - | The methylene carbons of the cyclopropyl group. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2-Cyclopropyl-2-fluoroacetic acid

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic acid) | 2500 - 3300 | Broad | Characteristic broad absorption due to hydrogen bonding. |

| C=O (Carboxylic acid) | 1700 - 1725 | Strong | The carbonyl stretch is a strong and sharp peak. |

| C-F | 1000 - 1100 | Strong | The carbon-fluorine stretch is typically a strong absorption in this region. |

| C-O | 1210 - 1320 | Medium | The carbon-oxygen single bond stretch. |

| C-H (Cyclopropyl) | ~3100 | Medium | The C-H stretch of the cyclopropyl ring is at a slightly higher frequency than typical sp³ C-H bonds. |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 2-Cyclopropyl-2-fluoroacetic acid

| Ion | Predicted m/z | Notes |

| [M]⁺• | 118.04 | Molecular ion peak. |

| [M-HF]⁺• | 98.03 | Loss of hydrogen fluoride. |

| [M-COOH]⁺ | 73.06 | Loss of the carboxyl group. |

| [C₃H₅]⁺ | 41.04 | Cyclopropyl fragment. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data for 2-Cyclopropyl-2-fluoroacetic acid. These protocols are based on standard analytical techniques for small organic molecules.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Cyclopropyl-2-fluoroacetic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Integrate the peaks and determine the chemical shifts relative to a reference standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.

-

Determine the chemical shifts of the carbon signals.

-

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation:

-

Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solid (as a thin film): Dissolve the solid in a volatile solvent, cast a film on a salt plate, and allow the solvent to evaporate.

-

ATR: Place the sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the background spectrum.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer (e.g., GC-MS or LC-MS).

Procedure:

-

Sample Introduction:

-

GC-MS: Dissolve the sample in a volatile solvent and inject it into the gas chromatograph. The compound will be separated from the solvent and introduced into the mass spectrometer.

-

LC-MS: Dissolve the sample in a suitable mobile phase and inject it into the liquid chromatograph. The compound will be separated and introduced into the mass spectrometer via an appropriate interface (e.g., electrospray ionization - ESI).

-

-

Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or ESI for LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like 2-Cyclopropyl-2-fluoroacetic acid.

Caption: A generalized workflow for the synthesis and analytical characterization of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectral characteristics and analytical methodologies for 2-Cyclopropyl-2-fluoroacetic acid. While the presented data is based on analogous compounds, it offers valuable insights for researchers working with this molecule. The detailed protocols and workflow diagrams serve as a practical resource for the systematic characterization of this and other novel chemical entities in a research and development setting. It is recommended that experimental data be acquired for 2-Cyclopropyl-2-fluoroacetic acid to validate and expand upon the information presented in this guide.

Technical Guide: 2-Cyclopropyl-2-fluoroacetic acid

CAS Number: 1554428-25-9

This technical guide provides a summary of the available information for 2-Cyclopropyl-2-fluoroacetic acid, a chemical compound relevant to researchers and professionals in the fields of chemical synthesis and drug development. Due to the limited publicly available data for this specific molecule, this guide presents the confirmed chemical properties and outlines generalized experimental workflows.

Chemical and Physical Properties

The following table summarizes the known quantitative data for 2-Cyclopropyl-2-fluoroacetic acid.[1]

| Property | Value |

| CAS Number | 1554428-25-9 |

| Molecular Formula | C₅H₇FO₂ |

| Molecular Weight | 118.11 g/mol |

| Predicted Boiling Point | 221.3 ± 10.0 °C |

| Predicted Density | 1.328 ± 0.06 g/cm³ |

| Predicted pKa | 2.59 ± 0.10 |

| SMILES | O=C(O)C(C1CC1)F |

| Synonyms | Cyclopropyl-fluoro-acetic acid, α-fluoro-Cyclopropaneacetic acid |

Experimental Protocols

General Synthetic Workflow

The synthesis of a fluorinated carboxylic acid like 2-Cyclopropyl-2-fluoroacetic acid would typically involve the introduction of the fluorine atom at the alpha position to a cyclopropyl acetic acid derivative, followed by purification and analysis.

Biological Activity and Signaling Pathways

As of late 2025, there is no publicly available scientific literature or patent data detailing the specific biological activities, pharmacological properties, or associated signaling pathways for 2-Cyclopropyl-2-fluoroacetic acid. The compound is commercially available and is likely utilized as a building block in the synthesis of more complex molecules for research and development.

General Drug Discovery Workflow

While specific data for this compound is absent, a typical workflow for assessing the biological activity of a novel chemical entity is illustrated below. This process is fundamental in drug development.

References

The Ascendant Role of Cyclopropane-Containing Carboxylic Acids in Modern Drug Discovery: A Technical Guide to Their Biological Activity

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today illuminates the significant and diverse biological activities of cyclopropane-containing carboxylic acids, positioning them as a pivotal class of molecules in contemporary drug discovery and development. This in-depth whitepaper provides researchers, scientists, and drug development professionals with a critical resource, detailing the quantitative analysis of their therapeutic potential, the intricate signaling pathways they modulate, and the precise experimental methodologies used to evaluate their efficacy.

The unique structural and electronic properties conferred by the three-membered cyclopropane ring impart a range of pharmacological advantages, including enhanced metabolic stability, improved potency, and reduced off-target effects. This guide systematically explores these benefits across various therapeutic areas, with a particular focus on their roles as antimicrobial and antiviral agents.

A Spectrum of Biological Activity

Cyclopropane-containing carboxylic acids have demonstrated a remarkable breadth of biological activities.[1][2] Natural and synthetic derivatives of these compounds are associated with a wide array of effects, including enzyme inhibition, as well as insecticidal, antifungal, antimicrobial, antibiotic, antitumor, and antiviral properties.[1][2] Their unique conformationally restricted nature has made them valuable probes in biosynthetic and mechanistic studies.[1][2]

One of the most promising applications of this class of molecules is in combating infectious diseases. Certain cyclopropane-carboxylic acid derivatives have been identified as potent inhibitors of O-acetylserine sulfhydrylase (OASS), an essential enzyme in the cysteine biosynthesis pathway of many pathogenic bacteria.[3] This inhibition can act synergistically with existing antibiotics, offering a novel strategy to overcome bacterial resistance. Furthermore, some compounds have shown the ability to disperse and inhibit the formation of bacterial biofilms, a key factor in persistent infections.

In the realm of virology, cyclopropane-containing compounds have emerged as promising antiviral agents. They have been shown to inhibit the replication of a range of viruses, including human herpesviruses and coronaviruses like SARS-CoV-2. The mechanism of action often involves the inhibition of crucial viral enzymes, such as the 3C-like protease (3CLpro) in coronaviruses, which is essential for viral replication.

Quantitative Analysis of Biological Activity

To facilitate comparative analysis and aid in structure-activity relationship (SAR) studies, this guide compiles quantitative data on the biological activity of various cyclopropane-containing carboxylic acids. The following tables summarize key inhibitory and efficacy metrics against a range of microbial and viral targets.

Table 1: Antibacterial Activity of Cyclopropane-Containing Carboxylic Acid Derivatives

| Compound/Derivative | Bacterial Strain | Activity Metric | Value | Reference |

| 2-heptylcyclopropane-1-carboxylic acid | Staphylococcus aureus | Biofilm Dispersion | ~100% at 125 µg/ml | |

| 2-heptylcyclopropane-1-carboxylic acid | Pseudomonas aeruginosa | Biofilm Dispersion | ~60% at 125 µg/ml | |

| OASS Inhibitor (unspecified) with Colistin | Escherichia coli, Salmonella enterica serovar Typhimurium, Klebisiella pneumoniae | Adjuvant Effect | Synergistic or Additive | [4] |

| Amide Derivatives of Cyclopropane | Staphylococcus aureus | MIC80 | Moderate Activity | |

| Amide Derivatives of Cyclopropane | Escherichia coli | MIC80 | Moderate Activity |

Table 2: Antiviral Activity of Cyclopropane-Containing Carboxylic Acid Derivatives

| Compound/Derivative | Virus | Activity Metric | Value | Reference |

| Aldehyde 5c | SARS-CoV-2 | EC50 | 12 nM | [5] |

| Aldehyde 11c | SARS-CoV-2 | EC50 | 11 nM | [5] |

| Aldehyde bisulfite adduct 5d | SARS-CoV-2 | EC50 | 13 nM | [5] |

| Aldehyde bisulfite adduct 11d | SARS-CoV-2 | EC50 | 12 nM | [5] |

| Sydocyclopropane A | Influenza A (H1N1) | IC50 | 26.7 μM | |

| Sydocyclopropanes B-D | Influenza A (H1N1) | IC50 | 35.5 - 77.2 μM | |

| Methylenecyclopropane Analogs | Human Herpesviruses (HSV-1, HSV-2, VZV) | Antiviral Activity | Broad-spectrum |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of cyclopropane-containing carboxylic acids are underpinned by their interaction with specific molecular targets and their modulation of cellular signaling pathways.

Inhibition of O-acetylserine sulfhydrylase (OASS) in Bacteria

A key antibacterial strategy involves the inhibition of OASS. This enzyme is crucial for the final step of cysteine biosynthesis in bacteria. By blocking OASS, these compounds disrupt the supply of this essential amino acid, thereby inhibiting bacterial growth and enhancing the efficacy of other antibiotics.

Inhibition of Viral 3C-like Protease (3CLpro)

In the context of coronaviruses, certain cyclopropane-containing molecules act as potent inhibitors of the 3C-like protease (3CLpro). This enzyme is critical for the proteolytic processing of viral polyproteins, a necessary step for the assembly of the viral replication and transcription complex. By inhibiting 3CLpro, these compounds effectively halt viral replication.

Experimental Protocols

This guide provides detailed methodologies for key experiments cited, ensuring that researchers can replicate and build upon the findings presented.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound against a specific bacterium is determined using the broth microdilution method.

Workflow:

Methodology:

-

Preparation of Compound Dilutions: A two-fold serial dilution of the cyclopropane-containing carboxylic acid is prepared in a 96-well microtiter plate using an appropriate broth medium.

-

Preparation of Bacterial Inoculum: A bacterial suspension is prepared and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the inhibition of viral replication by a test compound.

Methodology:

-

Cell Seeding: A monolayer of susceptible host cells (e.g., Vero cells) is prepared in 6-well or 12-well plates.

-

Virus and Compound Incubation: A known titer of the virus is pre-incubated with various concentrations of the cyclopropane-containing carboxylic acid derivative for a specific period.

-

Infection: The cell monolayers are infected with the virus-compound mixtures.

-

Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

-

Calculation of IC50: The concentration of the compound that reduces the number of plaques by 50% (IC50) compared to the virus control is calculated.

This technical guide serves as a foundational resource for the scientific community, providing a comprehensive overview of the biological activities of cyclopropane-containing carboxylic acids and underscoring their potential to address unmet medical needs. The detailed data and protocols within are intended to accelerate further research and development in this exciting and promising area of medicinal chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorine: A Technical Guide to Modifying Carboxylic Acid Properties in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into carboxylic acid-containing molecules is a powerful and widely employed strategy in modern drug design. This seemingly subtle modification can profoundly alter the physicochemical and pharmacokinetic properties of a lead compound, influencing its acidity (pKa), lipophilicity, metabolic stability, and ultimately, its binding affinity and overall efficacy. This technical guide provides an in-depth exploration of the multifaceted roles of fluorine in tuning the characteristics of carboxylic acids, offering practical insights and detailed experimental protocols for researchers in the pharmaceutical sciences.

The Inductive Effect of Fluorine on Carboxylic Acid pKa

The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect (-I effect), which significantly impacts the acidity of the carboxylic acid moiety. By pulling electron density away from the carboxyl group, fluorine stabilizes the resulting carboxylate anion upon deprotonation, thereby lowering the pKa and increasing the acidity of the molecule. This effect is cumulative and distance-dependent.

Table 1: Influence of α-Fluorination on the pKa of Acetic Acid

| Compound | Structure | pKa |

| Acetic Acid | CH₃COOH | 4.76[1] |

| Fluoroacetic Acid (MFA) | FCH₂COOH | 2.58 ± 0.03[2][3] |

| Difluoroacetic Acid (DFA) | F₂CHCOOH | 1.22 ± 0.03[2][3] |

| Trifluoroacetic Acid (TFA) | F₃CCOOH | 0.03 ± 0.08[2][3] |

As illustrated in Table 1, the successive addition of fluorine atoms to the α-carbon of acetic acid results in a dramatic decrease in pKa, with trifluoroacetic acid being a significantly stronger acid than its non-fluorinated counterpart. This ability to precisely modulate acidity is critical in drug design for optimizing compound solubility, membrane permeability, and interaction with biological targets.

Fine-Tuning Lipophilicity with Fluorine

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorine on lipophilicity is complex and context-dependent. While a single fluorine atom can modestly increase lipophilicity, the introduction of a trifluoromethyl (CF₃) group is known to be one of the most effective ways to enhance it.[4] This increased lipophilicity can improve membrane permeability and enhance binding to hydrophobic pockets of target proteins.[5]

Table 2: Lipophilicity (logP) of Phenylacetic Acid and its Fluorinated Analogs

| Compound | Structure | Calculated logP |

| Phenylacetic Acid | C₆H₅CH₂COOH | 1.41 |

| 4-Fluorophenylacetic Acid | 4-FC₆H₄CH₂COOH | 1.63 |

| 4-(Trifluoromethyl)phenylacetic Acid | 4-CF₃C₆H₄CH₂COOH | 2.59 |

Note: Calculated logP values are estimations and can vary between different software.

Conversely, in some aliphatic systems, strategic fluorination can lead to a decrease in lipophilicity.[6] This highlights the importance of empirical determination of lipophilicity for novel fluorinated compounds.

Enhancing Metabolic Stability

A major challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes.[7] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic oxidation.[4] By replacing metabolically labile C-H bonds with C-F bonds, the metabolic stability of a drug candidate can be substantially improved, leading to a longer half-life and improved bioavailability.

For instance, fluorination of a position susceptible to hydroxylation can block this metabolic pathway, redirecting metabolism to other sites or slowing it down altogether.

Modulating Binding Affinity and Bioisosterism

Fluorine's unique electronic properties and relatively small size allow it to act as a versatile bioisostere for hydrogen atoms or hydroxyl groups.[8][9] This substitution can influence the conformation of a molecule and its interactions with the target protein. Fluorine can participate in favorable orthogonal multipolar interactions with backbone amides in proteins, contributing to enhanced binding affinity. Furthermore, fluorinated alcohols and phenols have been explored as bioisosteres for carboxylic acids, offering an alternative with different physicochemical properties.[9][10][11]

Experimental Protocols

Determination of pKa by ¹⁹F NMR Spectroscopy

This method relies on the change in the ¹⁹F NMR chemical shift of the fluorinated compound as a function of pH.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the fluorinated carboxylic acid (typically 1-10 mM) in a suitable solvent (e.g., D₂O or a mixed aqueous/organic solvent system).

-

Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the estimated pKa of the analyte.

-

For each pH point, mix the stock solution of the fluorinated acid with the buffer solution in an NMR tube. The final concentration of the analyte should be consistent across all samples (e.g., 0.1-1.0 mM).[2]

-

Add a small amount of an internal reference standard (e.g., trifluoromethanesulfonate for its stable chemical shift across a wide pH range).[2]

-

-

NMR Data Acquisition:

-

Acquire ¹⁹F NMR spectra for each sample at a constant temperature (e.g., 300 K).[2]

-

Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Reference the spectra to the internal standard.

-

Plot the observed ¹⁹F chemical shift (δ) against the pH of the solution.

-

Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal function) to determine the pKa, which corresponds to the pH at the inflection point of the titration curve.[2]

-

Determination of Lipophilicity (logP) by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method correlates the retention time of a compound on a reversed-phase column with its lipophilicity.

Methodology:

-

System Preparation:

-

Use a reversed-phase column (e.g., C18 or C8).

-

The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., methanol or acetonitrile).[12]

-

-

Calibration:

-

Select a series of standard compounds with known logP values that bracket the expected logP of the analyte.

-

Inject each standard and record its retention time (t_R).

-

Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t₀) / t₀, where t₀ is the column dead time.

-

Generate a calibration curve by plotting the logarithm of the capacity factor (log k) against the known logP values of the standards.[13]

-

-

Sample Analysis:

-

Dissolve the fluorinated carboxylic acid in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards.

-

Determine the retention time and calculate the log k value for the analyte.

-

Interpolate the logP of the analyte from the calibration curve.[13]

-

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Thaw pooled human liver microsomes (HLMs) on ice.[14]

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).[1]

-

Prepare a solution of the NADPH-regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the phosphate buffer.[14]

-

-

Incubation:

-

In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, the test compound (final concentration typically 1 µM), and the HLMs (final protein concentration typically 0.5 mg/mL).[1][15]

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system solution.[1]

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[1]

-

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CL_int) as (V/P) * k, where V is the incubation volume and P is the amount of microsomal protein.

-

Cytochrome P450 Inhibition Assay (Fluorogenic Method)

This high-throughput assay determines the potential of a compound to inhibit the activity of specific CYP isoforms.

Methodology:

-

Reagents:

-

Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9).

-

Fluorogenic probe substrates specific for each CYP isoform.

-

NADPH-regenerating system.

-

Potassium phosphate buffer (pH 7.4).

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the buffer, the specific CYP enzyme, and the test compound at various concentrations.

-

Include positive control inhibitors and vehicle controls.

-

Pre-incubate the plate at 37°C.

-

Initiate the reaction by adding a mixture of the fluorogenic substrate and the NADPH-regenerating system.

-

Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence production is proportional to the enzyme activity.[3]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.[16]

-

Visualizing Fluorine's Role: Workflows and Pathways

Experimental Workflow: Synthesis of α-Fluoro-Phenylacetic Acid

The following diagram illustrates a general workflow for the synthesis and purification of an α-fluorinated carboxylic acid, a key building block in many pharmaceutical compounds.

Caption: A generalized workflow for the synthesis and purification of α-fluoro-phenylacetic acid.

Signaling Pathway: Latanoprost, a Fluorinated Prostaglandin Analog

Latanoprost is a fluorinated prostaglandin F2α analog used to treat glaucoma. It lowers intraocular pressure by increasing the uveoscleral outflow of aqueous humor. Its mechanism involves binding to the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.

References

- 1. mercell.com [mercell.com]

- 2. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Latanoprost? [synapse.patsnap.com]

- 5. marcottelab.org [marcottelab.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]

- 10. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 11. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 15. mttlab.eu [mttlab.eu]

- 16. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

The Ascendant Trajectory of Fluorinated Cyclopropyl Compounds: A Technical Guide to Their Diverse Applications

For Immediate Release

A comprehensive technical guide detailing the burgeoning potential of fluorinated cyclopropyl compounds has been released, offering an in-depth resource for researchers, scientists, and professionals in drug development. This whitepaper elucidates the critical role of these unique chemical entities in medicinal chemistry, agrochemicals, and materials science, providing a wealth of quantitative data, detailed experimental protocols, and novel visualizations of their mechanisms and design workflows.

The strategic incorporation of fluorine into cyclopropyl scaffolds imparts a remarkable array of advantageous physicochemical properties. This guide explores how this "fluorine effect" modulates lipophilicity, metabolic stability, and binding affinity, making these compounds highly sought-after in the design of next-generation pharmaceuticals, potent agrochemicals, and advanced materials.

Medicinal Chemistry: A New Frontier in Drug Design

Fluorinated cyclopropyl groups are increasingly utilized as bioisosteres for common chemical motifs in drug discovery. Their rigid, three-dimensional structure combined with the unique electronic properties of fluorine can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.

A notable example highlighted in this guide is the development of fluorocyclopropyl analogs of Cabozantinib, a potent tyrosine kinase inhibitor. The introduction of a fluorine atom onto the cyclopropyl ring has been shown to improve the in vitro activity profile of the parent compound.

Quantitative Data Summary: Physicochemical and Pharmacokinetic Properties of Selected Fluorinated Cyclopropyl Compounds

| Compound Class | Example Compound | LogP/LogD | Metabolic Stability (t½, min) | Binding Affinity (IC₅₀/Kᵢ, nM) | Reference |

| Serotonin Receptor Agonists | (+)-21b | cLogP = 1.92 | Not Reported | EC₅₀ = 4.7 (5-HT₂C) | [1] |

| Kinase Inhibitors | JV-976 (Cabozantinib analog) | Not Reported | Not Reported | c-Met IC₅₀ = 1.5 | [2] |

| LpxC Inhibitors | 7b | logD₇.₄ = 1.3 | Not Reported | Not Reported | [3] |

| BACE1 Inhibitors | 8 | logD₇.₄ = 2.4 | Not Reported | Not Reported | [3] |

Experimental Protocol: Synthesis of Fluorocyclopropyl Cabozantinib Analogs

A detailed, step-by-step protocol for the diastereoselective synthesis of fluorocyclopropyl analogs of Cabozantinib is provided, offering researchers a reproducible method for obtaining these promising compounds. The synthesis leverages a trans-fluorine effect to control the stereochemical outcome of the reaction.[2]

Synthesis Workflow:

Biological Evaluation: In Vitro Kinase Inhibition Assay

A generalized protocol for determining the IC₅₀ values of fluorinated cyclopropyl kinase inhibitors is outlined, enabling the assessment of their potency against specific kinase targets. The protocol involves a luminescence-based assay to measure ATP consumption by the kinase.

Protocol:

-

Prepare a serial dilution of the test compound.

-

In a 384-well plate, add the kinase, substrate, and ATP.

-

Add the diluted test compound to the wells.

-

Incubate the plate at room temperature to allow the kinase reaction to proceed.

-

Add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP remaining.

-

Measure the luminescence using a plate reader.

-

Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway: RIPK1-Mediated Necroptosis

Certain fluorinated compounds have been investigated as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death. The following diagram illustrates the central role of RIPK1 in the necroptosis signaling pathway.[4][5][6]

Agrochemicals: Enhancing Potency and Selectivity

The introduction of fluorinated cyclopropyl moieties into pesticide and herbicide discovery programs has shown promise in enhancing biological activity and modifying the spectrum of control. While quantitative data in the public domain is still emerging, the principles of rational design suggest that these groups can improve metabolic stability in the field and enhance binding to target enzymes in pests and weeds.

Herbicidal Activity Testing Protocol

A general protocol for assessing the pre- and post-emergence herbicidal activity of fluorinated cyclopropyl compounds is provided.[7]

Protocol:

-

Pre-emergence:

-

Sow seeds of target weed species in pots.

-

Apply the test compound at various concentrations to the soil surface.

-

Maintain the pots in a greenhouse and water regularly.

-

Assess the percentage of weed emergence and growth inhibition after a set period.

-

-

Post-emergence:

-

Grow target weed species to a specific growth stage (e.g., two-leaf stage).

-

Apply the test compound as a foliar spray at various concentrations.

-

Maintain the pots in a greenhouse.

-

Assess the percentage of growth inhibition and phytotoxicity symptoms after a set period.

-

Materials Science: Engineering Novel Properties

The unique polarity and rigid structure of fluorinated cyclopropanes make them attractive building blocks for advanced materials, particularly liquid crystals. The strategic placement of fluorine atoms can significantly influence the dielectric anisotropy and other key physical properties of these materials.[8][9]

Quantitative Data Summary: Physical Properties of Fluorinated Cyclopropane Liquid Crystals

| Compound | Phase Transitions (°C) | Dielectric Anisotropy (Δε) | Birefringence (Δn) | Reference |

| Compound 8 | Cr 75 (SmB 65) I | -0.6 | 0.039 | [9] |

| Compound 9 | Cr 89 I | -0.7 | 0.037 | [9] |

| Compound 10 | Cr 65 I | Not Reported | 0.040 | [9] |

| Compound 11a | Tg 15 I | Not Reported | 0.024 | [9] |

Cr = Crystalline, SmB = Smectic B, I = Isotropic, Tg = Glass transition

Experimental Protocol: Synthesis of Fluorinated Cyclopropane Liquid Crystals

The synthesis of these materials often involves the addition of difluorocarbene to olefin precursors. A representative experimental procedure is described for the preparation of a key intermediate.[9]

Protocol:

-

Dissolve the olefin precursor and a fluoride source (e.g., NaI) in a suitable solvent (e.g., triglyme).

-

Add a difluorocarbene precursor (e.g., TMSCF₃) dropwise at an elevated temperature.

-

Stir the reaction mixture at high temperature for several hours.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent and purify by column chromatography.

Designing the Future: A Workflow for Fluorinated Cyclopropyl Bioisosteres

The rational design of drugs incorporating fluorinated cyclopropyl groups follows a structured workflow. The following diagram illustrates the key decision-making steps in this process.

This technical guide serves as a foundational resource for harnessing the transformative potential of fluorinated cyclopropyl compounds. By providing a blend of theoretical insights, practical data, and detailed methodologies, it aims to accelerate innovation across multiple scientific disciplines.

References

- 1. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 3. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Viral Suppression of RIPK1-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TNF-dependent hyperactivation of RIPK1-dependent cytotoxic signaling during embryogenesis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. beilstein-journals.org [beilstein-journals.org]

A Technical Review of 2-Cyclopropyl-2-fluoroacetic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine and cyclopropyl moieties into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique conformational constraints and electronic properties imparted by the cyclopropyl ring, coupled with the ability of fluorine to modulate metabolic stability and binding affinity, offer a powerful combination for the design of novel therapeutic agents. This technical guide provides an in-depth review of 2-Cyclopropyl-2-fluoroacetic acid derivatives, a class of compounds with emerging interest in drug discovery. We will explore their synthesis, summarize available quantitative biological data, detail relevant experimental protocols, and visualize key mechanistic pathways.

Synthesis of 2-Cyclopropyl-2-fluoroacetic Acid Derivatives

The synthesis of 2-Cyclopropyl-2-fluoroacetic acid and its derivatives typically involves the formation of the cyclopropane ring and the introduction of the fluorine atom as key steps. While a definitive, publicly available, step-by-step protocol for the parent acid is not readily found in the searched literature, the synthesis of related fluorinated cyclopropylamines and non-fluorinated cyclopropyl amides provides a strong foundation for their preparation. The general approach involves the formation of a cyclopropyl intermediate followed by fluorination or the use of fluorinated building blocks. The subsequent derivatization to amides and esters is a standard synthetic transformation.

A plausible synthetic route to the core 2-cyclopropyl-2-fluoroacetic acid structure can be extrapolated from methodologies for similar compounds. The synthesis of the corresponding acyl chloride would be a key step for the preparation of amide and ester derivatives.

General Experimental Protocol for Amide Formation

The following protocol is adapted from the synthesis of related cyclopropane carboxamides and represents a general method for the coupling of a 2-cyclopropyl-2-fluoroacetic acid (once synthesized and activated) with an appropriate amine.

Synthesis of N-Aryl-2-cyclopropyl-2-fluoroacetamides:

-

Activation of the Carboxylic Acid: To a solution of 2-cyclopropyl-2-fluoroacetic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or N,N-dimethylformamide, add a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

-

Amine Coupling: To the activated acid solution, add the desired aryl amine (1.0 eq).

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 2-12 hours).

-

Work-up: Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with an aqueous solution of a weak acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-cyclopropyl-2-fluoroacetamide.

Biological Activity and Quantitative Data

Derivatives of 2-Cyclopropyl-2-fluoroacetic acid are anticipated to exhibit a range of biological activities, with a particular focus on their potential as anti-inflammatory, and antimicrobial agents. The structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests that they may act as inhibitors of cyclooxygenase (COX) enzymes.

While specific IC50 values for 2-Cyclopropyl-2-fluoroacetic acid derivatives were not found in the initial literature screen, data for structurally related cyclopropane-containing amides provides insight into their potential potency.

| Compound Class | Target Organism/Enzyme | Activity Metric | Value | Reference |

| 2-(Aryl)-N-(aryl)cyclopropane-1-carboxamides | Staphylococcus aureus | MIC80 | Moderate Activity | [1] |

| 2-(Aryl)-N-(aryl)cyclopropane-1-carboxamides | Escherichia coli | MIC80 | Moderate Activity | [1] |

| 2-(Aryl)-N-(aryl)cyclopropane-1-carboxamides | Candida albicans | MIC80 | 16 µg/mL (for most active compounds) | [1] |

Signaling Pathways and Mechanism of Action

Given the structural resemblance of 2-cyclopropyl-2-fluoroacetic acid derivatives to arylpropionic acid NSAIDs, their primary mechanism of action is likely the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] These enzymes are central to the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[4]

The general workflow for the synthesis and evaluation of these derivatives can be visualized as a logical progression from chemical synthesis to biological testing.

Caption: General workflow from synthesis to biological evaluation.

The inhibition of COX enzymes by NSAIDs prevents the production of prostaglandins, thereby reducing inflammation and pain. The differential inhibition of COX-1 and COX-2 is a key factor in the safety profile of NSAIDs, with selective COX-2 inhibition being associated with fewer gastrointestinal side effects.[3]

Caption: Mechanism of NSAIDs via COX-1 and COX-2 inhibition.

Experimental Protocols for Biological Assays

Detailed experimental protocols for the biological evaluation of 2-Cyclopropyl-2-fluoroacetic acid derivatives are not yet prevalent in the literature. However, standard assays for determining anti-inflammatory and antimicrobial activity can be readily applied.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of test compounds against COX-1 and COX-2.

-

Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are commercially available. A stock solution of arachidonic acid (substrate) is prepared in ethanol.

-

Incubation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the COX enzyme in a buffer solution (e.g., Tris-HCl) for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Reaction Termination and Measurement: After a set incubation time (e.g., 2 minutes), the reaction is terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme immunoassay (EIA) kit.

-

Data Analysis: The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of a vehicle control. IC50 values are determined by plotting the percentage of inhibition against a range of compound concentrations.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

-

Preparation of Inoculum: A standardized suspension of the microbial strain (e.g., S. aureus, E. coli, C. albicans) is prepared in a suitable growth medium.

-

Serial Dilution of Compound: The test compound is serially diluted in the growth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The MIC80, the concentration inhibiting 80% of growth, can also be determined by measuring the optical density of the wells.

Conclusion

2-Cyclopropyl-2-fluoroacetic acid derivatives represent a promising, yet underexplored, class of compounds for drug discovery. Their synthesis, while requiring specialized fluorination and cyclopropanation steps, is achievable through established organic chemistry methodologies. While quantitative biological data for these specific derivatives is currently limited in the public domain, the known activities of structurally related compounds suggest potential as anti-inflammatory and antimicrobial agents, likely acting through the inhibition of the cyclooxygenase pathway. Further research is warranted to synthesize and evaluate a broader range of these derivatives to fully elucidate their therapeutic potential and establish clear structure-activity relationships. This technical guide serves as a foundational resource to stimulate and guide future investigations in this area.

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]

- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

Navigating the Landscape of 2-Cyclopropyl-2-fluoroacetic acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of 2-Cyclopropyl-2-fluoroacetic acid. Given the limited publicly available data for this specific compound, this guide incorporates information from its close structural analogs, 2-Cyclopropyl-2,2-difluoroacetic acid and the highly toxic parent compound, fluoroacetic acid, to provide a thorough understanding of potential hazards. All data is presented with clear attribution to its source, and recommendations are grounded in established safety protocols for handling hazardous chemical compounds.

Chemical and Physical Properties

A summary of the known and predicted physical and chemical properties of 2-Cyclopropyl-2-fluoroacetic acid and its analogs is presented below. This information is crucial for understanding the substance's behavior and for designing appropriate storage and handling procedures.

| Property | 2-Cyclopropyl-2-fluoroacetic acid | 2-Cyclopropyl-2,2-difluoroacetic acid | Fluoroacetic acid |

| CAS Number | 1554428-25-9[1] | 1557661-16-1[2][3] | 144-49-0 |

| Molecular Formula | C5H7FO2[1] | C5H6F2O2[2][3] | C2H3FO2 |

| Molecular Weight | 118.11 g/mol [1] | 136.10 g/mol [2][3] | 78.04 g/mol |

| Appearance | Data not available | Data not available | Colorless crystals or white solid |

| Melting Point | Data not available | Data not available | 35.2 °C[4] |

| Boiling Point | Data not available | Data not available | 165 °C[4] |

| Solubility | Data not available | Data not available | Freely soluble in water[4] |

Hazard Identification and GHS Classification

2-Cyclopropyl-2-fluoroacetic acid is classified as a hazardous substance. The following table summarizes the available GHS classifications. It is imperative to handle this compound with the utmost care, assuming a high degree of toxicity based on the data for related fluoroacetic acids.

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | H302: Harmful if swallowed [1] |

| Skin Corrosion/Irritation | H315: Causes skin irritation [1] |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage [1] |

| Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation | H335: May cause respiratory irritation [1] |

The GHS pictograms associated with these hazards are:

GHS Pictograms for 2-Cyclopropyl-2-fluoroacetic acid.

Toxicological Profile

Given the structural similarity, it is prudent to assume that 2-Cyclopropyl-2-fluoroacetic acid may exhibit significant toxicity.

Experimental Protocols and Handling Procedures

Safe handling of 2-Cyclopropyl-2-fluoroacetic acid is paramount. The following protocols are based on best practices for handling highly toxic and corrosive chemicals.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

Recommended Personal Protective Equipment Workflow.

Handling and Storage

-

Handling: Always handle 2-Cyclopropyl-2-fluoroacetic acid within a certified chemical fume hood.[5] Avoid inhalation of dust or vapors.[6] Prevent contact with skin and eyes.[7] Do not eat, drink, or smoke in areas where the chemical is handled.[6]

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[5] Keep away from incompatible materials such as strong oxidizing agents and bases.[8] Store locked up.[1]

First-Aid Measures

In the event of exposure, immediate action is critical.

First-Aid Response Flowchart.

Accidental Release Measures

-

Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways.[6][9] Collect the material for disposal according to local regulations.

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Specific Hazards: Thermal decomposition may produce toxic fumes, including hydrogen fluoride.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Disposal Considerations

Dispose of 2-Cyclopropyl-2-fluoroacetic acid and its containers in accordance with all applicable local, state, and federal regulations. This compound should be treated as hazardous waste.

Synthesis and Experimental Use (Hypothetical Workflow)

Conceptual Workflow for Synthesis and Application.

Conclusion

2-Cyclopropyl-2-fluoroacetic acid is a chemical that requires careful and informed handling due to its potential for high toxicity and corrosive properties. This guide provides a framework for its safe use in a research and development setting. Adherence to these safety protocols, coupled with a thorough understanding of the available data and the hazards of analogous compounds, is essential for protecting the health and safety of all personnel. Always consult the most up-to-date Safety Data Sheet from the supplier before handling any chemical.

References

- 1. 1554428-25-9|2-Cyclopropyl-2-fluoroacetic acid|BLD Pharm [bldpharm.com]

- 2. 2-Cyclopropyl-2,2-difluoroacetic acid | C5H6F2O2 | CID 83854694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. ICSC 0274 - FLUOROACETIC ACID [chemicalsafety.ilo.org]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. itwreagents.com [itwreagents.com]

- 10. bec-techdocs-prod.s3.us-west-2.amazonaws.com [bec-techdocs-prod.s3.us-west-2.amazonaws.com]

Technical Guide: Solubility of 2-Cyclopropyl-2-fluoroacetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for 2-Cyclopropyl-2-fluoroacetic acid in organic solvents. This guide, therefore, provides a comprehensive overview of the principles of carboxylic acid solubility, detailed experimental protocols for its determination, and the known physicochemical properties of the target compound to empower researchers to perform such assessments.

Introduction to 2-Cyclopropyl-2-fluoroacetic Acid

2-Cyclopropyl-2-fluoroacetic acid is a carboxylic acid derivative of interest in medicinal chemistry and drug development. Its structure, featuring a cyclopropyl group and a fluorine atom on the alpha-carbon, influences its physicochemical properties, including solubility, which is a critical parameter for reaction chemistry, purification, formulation, and bioavailability.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C5H7FO2 | PubChemLite[1] |

| Molecular Weight | 118.11 g/mol | |

| Monoisotopic Mass | 118.04301 Da | PubChemLite[1] |

| Predicted XlogP | 0.9 | PubChemLite[1] |

| SMILES | C1CC1C(C(=O)O)F | PubChemLite[1] |

| InChIKey | HEGZMVDTSMCYBM-UHFFFAOYSA-N | PubChemLite[1] |

Principles of Carboxylic Acid Solubility in Organic Solvents

The solubility of a carboxylic acid like 2-Cyclopropyl-2-fluoroacetic acid is governed by the interplay of its functional groups and the properties of the solvent. The key factors include:

-

Polarity: The carboxylic acid group (-COOH) is polar and capable of hydrogen bonding, both as a donor (from the hydroxyl group) and an acceptor (at the carbonyl oxygen). The cyclopropyl and fluoro-substituted alkyl chain is less polar.

-

"Like Dissolves Like": Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes. Therefore, 2-Cyclopropyl-2-fluoroacetic acid is expected to have higher solubility in polar organic solvents.

-

Hydrogen Bonding: Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be good solvents for carboxylic acids.

-

Acid-Base Chemistry: In basic organic solvents (e.g., pyridine) or in the presence of a base, the carboxylic acid can be deprotonated to form a salt, which may have significantly different solubility characteristics.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of 2-Cyclopropyl-2-fluoroacetic acid, ranging from qualitative assessments to quantitative measurements.

3.1. Qualitative Solubility Assessment

This method provides a rapid screening of solubility in various solvents.

Materials:

-

2-Cyclopropyl-2-fluoroacetic acid

-

A selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide)

-

Small test tubes

-

Vortex mixer

-

Spatula

Procedure:

-

Place approximately 25 mg of 2-Cyclopropyl-2-fluoroacetic acid into a small test tube.[2][3]

-

Add 0.75 mL of the selected organic solvent in small portions.[2][3]

-

Vigorously shake or vortex the test tube for 1-2 minutes.[2][3]

-

Visually inspect the solution for any undissolved solid.

-

Classify the solubility as:

-

Soluble: No solid particles are visible.

-

Slightly Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: The solid does not appear to have dissolved.

-

3.2. Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

Materials:

-

2-Cyclopropyl-2-fluoroacetic acid

-

Selected organic solvent(s)

-

Scintillation vials or small flasks with screw caps

-

Analytical balance

-